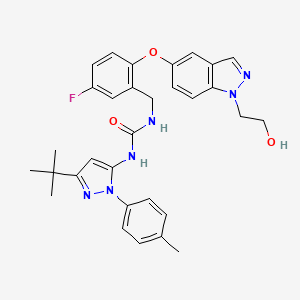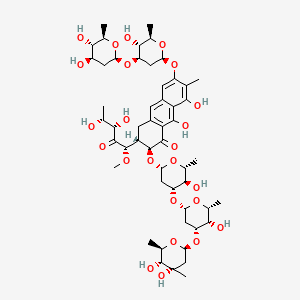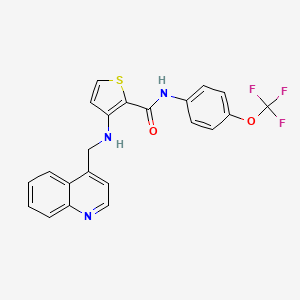
Osi-930
Übersicht
Beschreibung
OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. It primarily targets the receptor tyrosine kinases c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2). This compound is designed to inhibit both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors .
In Vivo
OSI-930 has been studied in animal models for its potential to inhibit the growth and metastasis of various cancers. In preclinical studies, this compound was found to have potent antitumor activity in a variety of tumor types, including breast, ovarian, and colorectal cancers. In addition, this compound was found to be well tolerated in animal models and to have few adverse side effects.
In Vitro
OSI-930 has also been studied in vitro for its potential to inhibit cancer cell growth and induce cancer cell death. In cell culture studies, this compound was found to inhibit the growth of various cancer cell lines, including breast, ovarian, and colorectal cancer cell lines. In addition, this compound was found to induce apoptosis and autophagy in cancer cells.
Wirkmechanismus
OSI-930 is a novel, orally active inhibitor that has been designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in selected tumors . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets two clinically validated receptors: c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2) . These receptors play crucial roles in cancer cell proliferation and angiogenesis, respectively .
Mode of Action
This compound acts as a multi-targeted tyrosine kinase inhibitor , designed to co-inhibit the receptor tyrosine kinases c-Kit and VEGFR-2 . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth . This compound is also capable of inhibiting VEGFR-2, a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF .
Biochemical Pathways
The inhibition of c-Kit and VEGFR-2 by this compound affects the signaling pathways associated with these receptors. The inhibition of c-Kit reduces cancer cell proliferation and increases cellular apoptosis, thereby inhibiting tumor growth . On the other hand, the inhibition of VEGFR-2 impacts the growth and metastases of a wide range of angiogenesis-dependent malignancies, as this receptor mediates blood vessel growth in response to VEGF .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The molecular effects of this compound include the inhibition of the phosphorylation status of AKT, S6, and p70S6 kinase . This parallels the in vivo observations where this compound shows broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers .
Action Environment
It is known that the efficacy of this compound in mouse xenograft models is observed at dose levels that maintain a significant level of inhibition of the molecular targets of this compound for a prolonged period . This suggests that the dosage and duration of treatment could be important factors influencing the action of this compound.
Biologische Aktivität
OSI-930 has been found to have potent antitumor activity in preclinical studies. In animal models, this compound was found to inhibit the growth and metastasis of various cancers, including breast, ovarian, and colorectal cancers. In addition, this compound was found to be well tolerated in animal models and to have few adverse side effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In animal models, this compound was found to inhibit the activity of several kinases, including Aurora A, Aurora B, and PI3K/AKT. In addition, this compound was found to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.
Vorteile Und Einschränkungen Für Laborexperimente
The use of OSI-930 for laboratory experiments has several advantages and limitations. The major advantage of using this compound is that it is a synthetic small molecule that has been designed to target multiple cancer-related pathways. This makes it an ideal compound for studying the effects of multiple pathways on cancer growth and metastasis. However, the major limitation of using this compound for laboratory experiments is that it is a relatively new compound and has not been extensively studied in humans.
Zukünftige Richtungen
The future of OSI-930 is promising. Further research is needed to determine the efficacy and safety of this compound in humans. In addition, further research is needed to determine the optimal dosing and route of administration of this compound. Finally, further research is needed to identify additional targets and mechanisms of action of this compound and to develop more potent and selective derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
OSI-930 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study receptor tyrosine kinase inhibition.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Evaluated in clinical studies for its potential to treat various cancers, including small cell lung cancer, glioblastoma, colorectal cancer, renal cancer, head and neck cancer, non-small cell lung cancer, and gastric cancer
Safety and Hazards
OSI-930 should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental ingestion or contact, immediate medical attention is required .
Biochemische Analyse
Biochemical Properties
OSI-930 interacts with the receptor tyrosine kinases Kit and KDR . It selectively inhibits these enzymes, thereby playing a significant role in biochemical reactions . The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit .
Cellular Effects
This compound has broad efficacy in tumor models representative of small cell lung cancer, glioblastoma, colorectal, renal, head and neck, non-small cell lung cancer, and gastric cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound acts as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2 . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In the mutant Kit–expressing HMC-1 xenograft model, prolonged inhibition of Kit was achieved at oral doses between 10 and 50 mg/kg and this dose range was associated with antitumor activity . This suggests that this compound maintains a significant level of inhibition of the molecular targets for a prolonged period .
Dosage Effects in Animal Models
Prolonged inhibition of wild-type Kit in the NCI-H526 xenograft model was observed at oral doses of 100 to 200 mg/kg, which was the dose level associated with significant antitumor activity . This indicates that the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound undergoes aldehyde oxidase (AO) metabolism to a mono-oxygenated 2-oxo metabolite . AO contributes nearly 50% to the overall metabolism of this compound .
Transport and Distribution
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Subcellular Localization
It is known that this compound selectively inhibits Kit and KDR with similar potency in intact cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von OSI-930 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Synthese die Verwendung verschiedener Reagenzien und Katalysatoren beinhaltet, um die gewünschte Molekülstruktur zu erreichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dieser Prozess würde strenge Qualitätskontrollmaßnahmen umfassen, um die pharmazeutischen Standards zu erfüllen. Spezifische Details zu den industriellen Produktionsverfahren sind nicht öffentlich zugänglich .
Analyse Chemischer Reaktionen
Arten von Reaktionen
OSI-930 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die spezifischen Bedingungen wie Temperatur und Lösungsmittel hängen von der gewünschten Reaktion ab .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Rezeptortyrosinkinasen zu untersuchen.
Biologie: Untersucht für seine Auswirkungen auf Zellsignalisierungswege und zelluläre Prozesse.
Medizin: In klinischen Studien auf seine potenzielle Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht, darunter kleinzelliger Lungenkrebs, Glioblastom, Darmkrebs, Nierenzellkrebs, Kopf- und Halskrebs, nicht-kleinzelliger Lungenkrebs und Magenkrebs
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Rezeptortyrosinkinasen abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Tyrosinkinaseaktivität von c-Kit und VEGFR-2 hemmt. Diese Hemmung führt zu einer verringerten Proliferation von Krebszellen und einer erhöhten zellulären Apoptose in Tumortypen, die durch c-Kit getrieben werden. Darüber hinaus hemmt this compound VEGFR-2, ein Schlüsselmediator des Wachstums von Blutgefäßen als Reaktion auf den angiogenen Wachstumsfaktor VEGF. Durch die Hemmung dieses Signalwegs beeinflusst this compound das Wachstum und die Metastasierung einer breiten Palette von Angiogenese-abhängigen Malignomen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imatinib: Ein weiterer Tyrosinkinase-Inhibitor, der zur Behandlung der chronischen myeloischen Leukämie und von gastrointestinalen Stromatumoren eingesetzt wird.
Erlotinib: Ein epidermaler Wachstumsfaktor-Rezeptor-Tyrosinkinase-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs und Bauchspeicheldrüsenkrebs eingesetzt wird
Einzigartigkeit
OSI-930 ist einzigartig in seiner doppelten Hemmung von c-Kit und VEGFR-2, wodurch es ein potenter Inhibitor sowohl der Proliferation von Krebszellen als auch der Angiogenese ist. Dieser Ansatz der Doppelzielung unterscheidet ihn von anderen Tyrosinkinase-Inhibitoren, die möglicherweise nur einen einzigen Signalweg angreifen .
Eigenschaften
IUPAC Name |
3-(quinolin-4-ylmethylamino)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)30-16-7-5-15(6-8-16)28-21(29)20-19(10-12-31-20)27-13-14-9-11-26-18-4-2-1-3-17(14)18/h1-12,27H,13H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCROZDHDSNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CNC3=C(SC=C3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993606 | |
| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
OSI-930 is a multi-targeted tyrosine kinase inhibitor that is designed to act as a potent co-inhibitor of the receptor tyrosine kinases c-Kit and VEGFR-2. The inhibition of the tyrosine kinase activity of Kit is expected to result in reduced cancer cell proliferation and increased cellular apoptosis in tumor types driven by Kit, resulting in inhibition of tumor growth. OSI-930 is also capable of inhibiting VEGFR-2. This receptor is present on endothelial cells and is a key mediator of blood vessel growth in response to the angiogenic growth factor VEGF. This pathway is believed to be the single most important mechanism for recruitment of new blood vessels in nearly all solid tumors. Inhibition of this pathway should therefore impact the growth and metastases of a wide range of angiogenesis-dependent malignancies. | |
| Record name | OSI-930 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
728033-96-3 | |
| Record name | OSI-930 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0728033963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OSI-930 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05913 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{[(Quinolin-4-yl)methyl]amino}-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSI-930 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1PEG5Q9Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

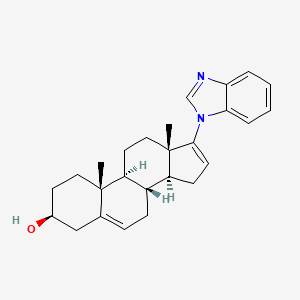
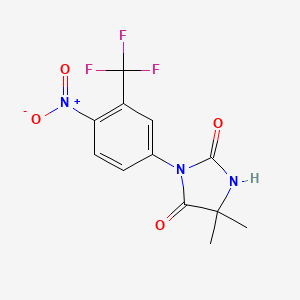
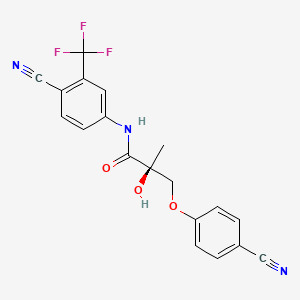
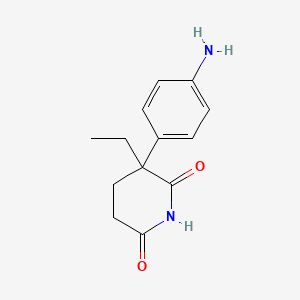
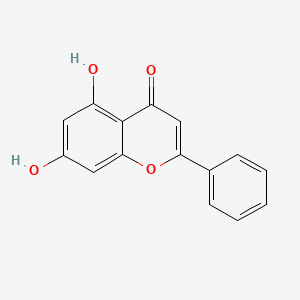
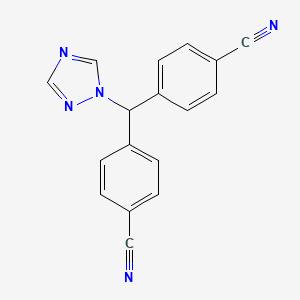
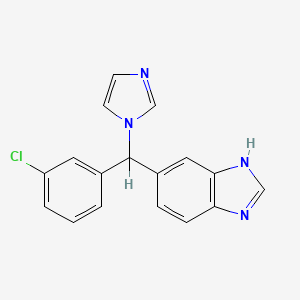
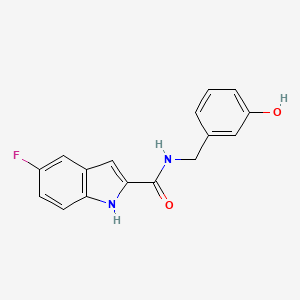
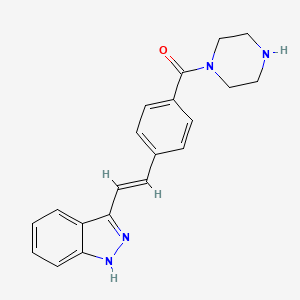
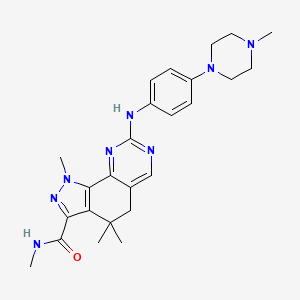
![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)
